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molecular formula C12H12O2 B8303122 Benzylidene 2,4-pentanedione

Benzylidene 2,4-pentanedione

Cat. No. B8303122
M. Wt: 188.22 g/mol
InChI Key: OOKUSDZYOMYKEJ-UHFFFAOYSA-N
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Patent
US04761503

Procedure details

The title compound was prepared by the method of Example 6 (that is, using 2,2,6,6-tetramethylpiperidine as base instead of triethylamine) using 2,4-pentanedione instead of ethyl acetoacetate. The material prepared by this procedure was identical to that prepared by the method of Example 30, as indicated by the reverse phase chromatographic method described in Example 2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1([CH3:10])[CH2:7][CH2:6][CH2:5][C:4]([CH3:9])(C)N1.[CH3:11][C:12](=[O:17])[CH2:13][C:14](=[O:16])[CH3:15]>C(N(CC)CC)C>[C:4]1([CH:9]=[CH:11][C:12](=[O:17])[CH2:13][C:14](=[O:16])[CH3:15])[CH:5]=[CH:6][CH:7]=[CH:2][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(NC(CCC1)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The material prepared by this procedure
CUSTOM
Type
CUSTOM
Details
that prepared by the method of Example 30

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC(CC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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